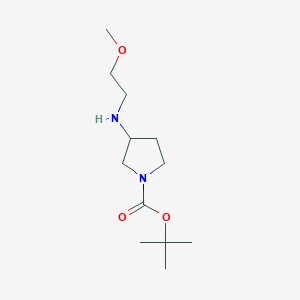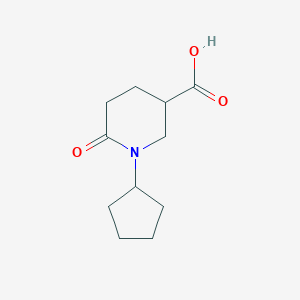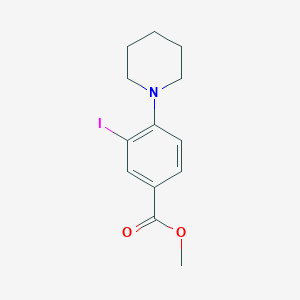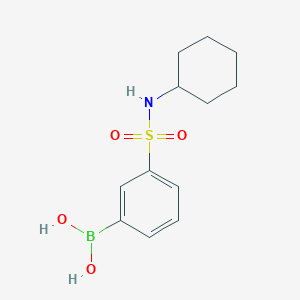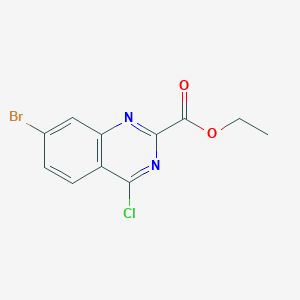
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
Overview
Description
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate (EBCQC) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a derivative of quinazoline and is of interest due to its unique combination of properties. EBCQC has a low molecular weight and is highly soluble in water, making it an ideal choice as a research tool. EBCQC also has a high degree of stability, giving it the potential to be used in a variety of laboratory experiments.
Scientific Research Applications
1. Metal-Catalyzed Cross-Coupling Reactions
- Application Summary: Halogenated quinazolinones and quinazolines are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
- Methods of Application: The specific methods of application vary depending on the type of cross-coupling reaction being performed. For example, a modification of the Stille cross-coupling involves the use of a halogenated quinazoline as substrate and trimethylalane as coupling partner in the presence of Pd(PPh 3) 4 as a source of active Pd(0) catalyst .
- Results or Outcomes: The results of these reactions are novel polysubstituted derivatives of quinazolinones and quinazolines .
2. Potential Therapeutic Agents in Urinary Bladder Cancer Therapy
- Application Summary: Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Methods of Application: The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .
- Results or Outcomes: The quinazoline derivatives demonstrated antiproliferative action against several cell lines .
3. Anti-Hypertensive Agents
- Application Summary: Quinazoline derivatives have been studied for their potential as anti-hypertensive agents .
- Methods of Application: The specific methods of application would depend on the specific derivative and its biological targets .
- Results or Outcomes: The results of these studies could potentially lead to the development of new therapeutics for hypertension .
4. Anti-Diabetic Agents
- Application Summary: Quinazoline derivatives have also been investigated for their potential as anti-diabetic agents .
- Methods of Application: The specific methods of application would depend on the specific derivative and its biological targets .
- Results or Outcomes: The results of these studies could potentially lead to the development of new therapeutics for diabetes .
5. Analgesic Agents
- Application Summary: Quinazoline derivatives have been studied for their potential as analgesic (pain-relieving) agents .
- Methods of Application: The specific methods of application would depend on the specific derivative and its biological targets .
- Results or Outcomes: The results of these studies could potentially lead to the development of new therapeutics for pain management .
6. Anti-Inflammatory Agents
- Application Summary: Quinazoline derivatives have also been investigated for their potential as anti-inflammatory agents .
- Methods of Application: The specific methods of application would depend on the specific derivative and its biological targets .
- Results or Outcomes: The results of these studies could potentially lead to the development of new therapeutics for inflammation .
properties
IUPAC Name |
ethyl 7-bromo-4-chloroquinazoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-5-6(12)3-4-7(8)9(13)15-10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPLYNAOTKPPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671248 | |
| Record name | Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate | |
CAS RN |
1189105-79-0 | |
| Record name | Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




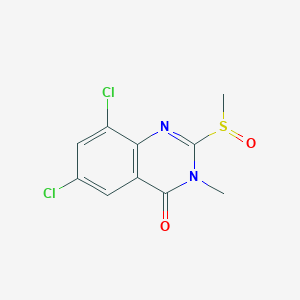
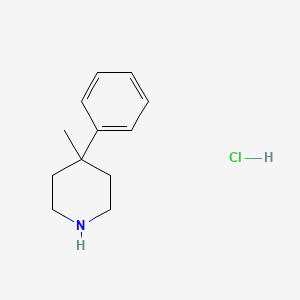
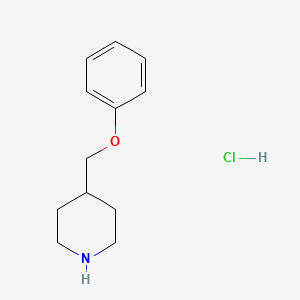
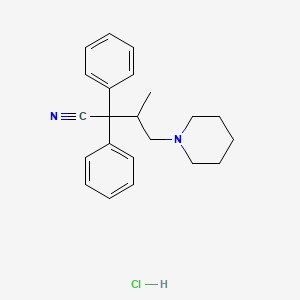
![2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B1418678.png)
![Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418680.png)
![N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B1418682.png)
![Ethyl [(methylamino)carbonothioyl]carbamate](/img/structure/B1418687.png)
